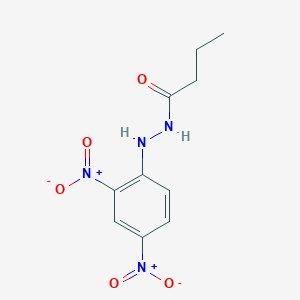

N'-(2,4-dinitrophenyl)butanehydrazide

Description

Structure

3D Structure

Properties

CAS No. |

6561-60-0 |

|---|---|

Molecular Formula |

C10H12N4O5 |

Molecular Weight |

268.23 g/mol |

IUPAC Name |

N'-(2,4-dinitrophenyl)butanehydrazide |

InChI |

InChI=1S/C10H12N4O5/c1-2-3-10(15)12-11-8-5-4-7(13(16)17)6-9(8)14(18)19/h4-6,11H,2-3H2,1H3,(H,12,15) |

InChI Key |

GSBZMZQCPPJDRM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of N 2,4 Dinitrophenyl Butanehydrazide

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for studying compounds containing chromophores, which are functional groups that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of light corresponds to the promotion of electrons from a ground state to a higher energy excited state.

The UV-Vis spectrum of N'-(2,4-dinitrophenyl)butanehydrazide is primarily determined by the chromophores present in its structure. The most significant chromophore is the 2,4-dinitrophenyl group. This aromatic system, with its extended conjugation and the presence of two strongly electron-withdrawing nitro (-NO₂) groups, is responsible for the characteristic absorption bands.

The key electronic transitions observed in molecules of this type are:

π → π* (pi to pi star) transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the 2,4-dinitrophenyl moiety, the conjugated system of the benzene (B151609) ring gives rise to intense π → π* absorption bands, typically in the shorter wavelength UV region. For the parent 2,4-dinitrophenylhydrazine (B122626), a strong absorption band assigned to a π → π* transition is observed at approximately 267 nm. rsc.org

n → π* (n to pi star) transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the nitro groups or the nitrogen atoms of the hydrazide group, to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths. For 2,4-dinitrophenylhydrazine and its derivatives, a broad absorption band in the region of 350-400 nm is characteristic of an n → π* transition. researchgate.netresearchgate.netscirp.org This transition is largely responsible for the yellow to orange color of many dinitrophenylhydrazine derivatives. sjpas.com

The butanehydrazide portion of the molecule, -(C=O)CH₂CH₂CH₃, acts as an auxochrome. While the carbonyl group itself has a weak n → π* transition, its main effect is to modify the absorption characteristics of the 2,4-dinitrophenyl chromophore through electronic interactions with the adjacent nitrogen atom.

The intensity of an absorption band is quantified by the molar absorptivity (ε), a value that is constant for a particular substance at a given wavelength and is directly proportional to the probability of the electronic transition.

While the specific molar absorptivity for this compound has not been reported, data from analogous compounds provide insight into its expected spectral characteristics. Studies on various 2,4-dinitrophenylhydrazones have shown high molar absorptivity values for the main absorption bands, indicating efficient light absorption by the chromophore. researchgate.net The π → π* transitions are expected to have high molar absorptivity values (typically ε > 10,000 L mol⁻¹ cm⁻¹), while the n → π* transitions will have significantly lower values.

The expected UV-Vis spectral data, based on analogous compounds, are summarized in the table below.

| Approximate λmax (nm) | Electronic Transition | Associated Chromophore | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| ~260-270 | π → π | Conjugated dinitrophenyl ring | High |

| ~350-370 | n → π | Nitro groups (-NO₂) and Hydrazide moiety | Low to Moderate |

The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. Generally, polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

The molecular formula of this compound is C₁₀H₁₂N₄O₄, which corresponds to a calculated molecular weight of 252.23 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the peak corresponding to this mass, the molecular ion peak [M]⁺•, is expected to be observed.

The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of this compound is predicted to proceed through several key pathways, based on the known fragmentation behavior of acyl hydrazides, aromatic nitro compounds, and related structures. nih.govnih.govmiamioh.eduresearchgate.net

Key fragmentation pathways likely include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for amides and related compounds. This would result in the loss of a propyl radical (•C₃H₇) to form the N'-(2,4-dinitrophenyl)acetylium ion.

N-N Bond Cleavage: The single bond between the two nitrogen atoms of the hydrazide linkage is relatively weak and prone to cleavage. This can lead to the formation of the 2,4-dinitrophenylamino radical or the corresponding cation.

Amide Bond Cleavage (McLafferty-type rearrangement if applicable, though less likely here): Cleavage of the C-N bond of the hydrazide can occur, leading to the formation of the butanoyl cation and the 2,4-dinitrophenylhydrazinyl radical.

Fragmentation of the Aromatic Ring: Nitroaromatic compounds often exhibit characteristic losses of nitro-related groups, such as the loss of •NO, •NO₂, or HNO₂. nih.govnih.gov

Based on these principles, a proposed fragmentation pattern and the corresponding major fragment ions are presented in the table below.

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Plausible Origin |

|---|---|---|

| 252 | [C₁₀H₁₂N₄O₄]⁺• | Molecular Ion (M⁺•) |

| 209 | [C₈H₇N₄O₃]⁺ | Loss of •C₃H₇ (propyl radical) via alpha-cleavage |

| 181 | [C₈H₅N₄O₂]⁺ | Loss of •C₃H₇ and CO |

| 167 | [C₆H₅N₄O₂]⁺ | Loss of the butanoyl group (•C₄H₇O) |

| 121 | [C₆H₃N₂O₂]⁺ | Loss of NO₂ from m/z 167 |

| 71 | [C₄H₇O]⁺ | Butanoyl cation from amide bond cleavage |

The relative abundance of these fragment ions will depend on their stability and the energy of the ionization process. The analysis of this fragmentation pattern is crucial for the unambiguous structural confirmation of the compound.

Advanced Structural Analysis of N 2,4 Dinitrophenyl Butanehydrazide

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com Analysis of related N'-(2,4-dinitrophenyl)acylhydrazide structures provides critical insights into the likely crystallographic and conformational properties of N'-(2,4-dinitrophenyl)butanehydrazide.

The crystal system and space group describe the symmetry of the unit cell and the arrangement of molecules within it. These parameters are fundamental to understanding the solid-state structure. For N'-(2,4-dinitrophenyl)acylhydrazides, the nature of the acyl substituent significantly influences the crystal packing and, consequently, the resulting crystal system.

For instance, N'-(2,4-dinitrophenyl)acetohydrazide crystallizes in the orthorhombic system, while the bulkier N'-(2,4-dinitrophenyl)benzohydrazide adopts a monoclinic system. nih.govnih.gov A hydrated form of the acetohydrazide derivative also crystallizes in the monoclinic system, demonstrating the sensitivity of the crystal lattice to molecular composition and crystallization conditions. nih.gov Given the flexible nature of the butyl group in this compound, it could potentially crystallize in one of these common systems for organic molecules.

| Parameter | N'-(2,4-Dinitrophenyl)acetohydrazide nih.gov | N'-(2,4-Dinitrophenyl)benzohydrazide nih.gov |

|---|---|---|

| Formula | C₈H₈N₄O₅ | C₁₃H₁₀N₄O₅ |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Not specified in abstract | C2 |

| a (Å) | 4.8585 (4) | 13.5714 (10) |

| b (Å) | 10.7703 (8) | 8.4621 (6) |

| c (Å) | 19.1059 (14) | 11.4547 (9) |

| β (°) | 90 | 93.830 (2) |

| Volume (ų) | 999.76 (13) | 1312.55 (17) |

| Z | 4 | 4 |

The molecular conformation is defined by the torsion angles (dihedral angles) along the molecule's backbone. In N'-(2,4-dinitrophenyl)acylhydrazides, key torsions involve the orientation of the nitro groups relative to the phenyl ring and the conformation of the hydrazide linkage.

In N'-(2,4-dinitrophenyl)acetohydrazide, the ortho-nitro group is significantly twisted out of the aromatic ring plane by 10.0 (2)°, while the para-nitro group is nearly coplanar, with a twist of just 3.6 (2)°. nih.gov This larger twist of the ortho group is a direct consequence of its participation in a strong intramolecular hydrogen bond. nih.gov In the case of N'-(2,4-dinitrophenyl)benzohydrazide, the entire 2,4-dinitrophenyl ring is oriented almost perpendicular to the benzoyl ring, with a dihedral angle of 75.94 (5)°. nih.gov The C—N—N—C torsion angle along the hydrazide backbone is 88.7 (2)°, indicating a non-planar conformation. nih.gov It is highly probable that this compound would adopt a similar conformation, characterized by a twisted ortho-nitro group to facilitate intramolecular hydrogen bonding.

| Angle Description | Compound | Value (°) | Reference |

|---|---|---|---|

| Ortho-NO₂ twist vs. phenyl ring | N'-(2,4-Dinitrophenyl)acetohydrazide | 10.0 (2) | nih.gov |

| Para-NO₂ twist vs. phenyl ring | N'-(2,4-Dinitrophenyl)acetohydrazide | 3.6 (2) | nih.gov |

| Dihedral angle between aromatic rings | N'-(2,4-Dinitrophenyl)benzohydrazide | 75.94 (5) | nih.gov |

| C—N—N—C torsion angle | N'-(2,4-Dinitrophenyl)benzohydrazide | 88.7 (2) | nih.gov |

A defining structural feature of N'-(2,4-dinitrophenyl)hydrazide derivatives is the formation of a strong intramolecular hydrogen bond. This bond occurs between the hydrogen atom of the hydrazide N-H group and an oxygen atom of the adjacent ortho-nitro group. nih.govnih.gov This interaction invariably leads to the formation of a stable, planar six-membered ring. nih.gov In graph-set notation, this intramolecular hydrogen-bonded ring is described as an S(6) motif. This S(6) ring is a powerful conformational anchor, stabilizing the molecular structure and forcing the twist of the ortho-nitro group seen in the torsion angle analysis. nih.govnih.gov This feature is consistently observed across various analogues and is almost certainly present in this compound. nih.govnih.gov

Theoretical and Computational Investigations of N 2,4 Dinitrophenyl Butanehydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecular systems. Its balance of computational cost and accuracy makes it ideal for studying complex organic molecules, including hydrazide derivatives.

The foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (lowest energy state). This is typically achieved using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-31G(d,p) or 6-311++G(d,p) researchgate.netresearchgate.net.

The optimization process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides crucial data, including bond lengths, bond angles, and dihedral (torsion) angles. For related compounds like N'-(2,4-dinitrophenyl)benzohydrazide, these calculated parameters have shown excellent agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical approach researchgate.netnih.gov. For instance, in N'-(2,4-dinitrophenyl)acetohydrazide, the nitro groups are twisted relative to the aromatic ring, a detail precisely captured by DFT calculations nih.gov. The electronic structure, which describes the distribution of electrons within the molecule, is also determined during this process.

Table 1: Representative Comparison of Calculated and Experimental Bond Lengths (Å) for a Similar Hydrazide Structure

| Bond | Calculated (DFT/B3LYP) | Experimental (X-ray) |

|---|---|---|

| C=O | 1.245 | 1.221 |

| N-N | 1.378 | 1.385 |

| C-N (Hydrazide) | 1.365 | 1.350 |

| N-H | 1.015 | 0.920 |

Note: Data is illustrative and based on typical values for similar hydrazide structures.

Once the geometry is optimized, DFT can be used to predict various spectroscopic properties.

Vibrational Frequencies: Theoretical vibrational analysis calculates the normal modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are invaluable for assigning specific vibrational modes to the experimental spectral bands researchgate.net. For hydrazone derivatives, key vibrational frequencies such as N-H stretching (around 3300-3500 cm⁻¹), C=N stretching (around 1600-1680 cm⁻¹), and symmetric and asymmetric stretching of the NO₂ groups are accurately predicted researchgate.netmdpi.comscirp.org. It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity, leading to better agreement with experimental data researchgate.net.

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Related 2,4-Dinitrophenylhydrazone

| Vibrational Mode | Predicted (Scaled DFT) | Experimental (FT-IR) |

|---|---|---|

| N-H Stretch | 3315 | 3324 |

| C=N Stretch | 1615 | 1620 |

| NO₂ Asymmetric Stretch | 1510 | 1505 |

| NO₂ Symmetric Stretch | 1330 | 1319 |

| N-N Stretch | 925 | 920 |

Note: Data is representative and compiled from studies on analogous compounds. researchgate.netnih.gov

UV-Vis Spectra: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the oscillator strengths, which relate to the intensity of the absorption bands chemrxiv.org. For 2,4-dinitrophenylhydrazone derivatives, the characteristic UV-Vis absorption peaks, often observed in the 350-410 nm range, are typically assigned to π→π* and n→π* electronic transitions involving intramolecular charge transfer (ICT) from the hydrazone moiety to the electron-withdrawing dinitrophenyl ring researchgate.netnepjol.infoscirp.org.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity wikipedia.org. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule youtube.com.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, reflecting the molecule's nucleophilicity. The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilicity youtube.comlibretexts.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily excited, indicating higher chemical reactivity and lower kinetic stability researchgate.net. In 2,4-dinitrophenylhydrazide systems, the electron density of the HOMO is typically localized on the hydrazide portion, while the LUMO is centered on the electron-deficient dinitrophenyl ring, facilitating intramolecular charge transfer.

Table 3: Representative Frontier Orbital Energies for a 2,4-Dinitrophenylhydrazone Derivative

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.55 |

| E_LUMO | -2.80 |

| Energy Gap (ΔE) | 3.75 |

Note: Values are illustrative and based on typical DFT calculations for this class of compounds. researchgate.netresearchgate.net

Quantum Chemical Descriptors and Reactivity Indices

The energies of the frontier orbitals (HOMO and LUMO) are used to calculate a range of quantum chemical descriptors that quantify the global reactivity of a molecule.

Global reactivity descriptors are derived from the conceptual framework of DFT and provide quantitative measures of a molecule's reactivity. Key indices include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): This index, defined as ω = χ² / (2η), quantifies the electrophilic nature of a molecule researchgate.netresearchgate.net. High values indicate a strong electrophile.

These descriptors are crucial for comparing the reactivity of different molecules and understanding their chemical behavior in reactions jocpr.com. For instance, the high electrophilicity index calculated for 2,4-dinitrophenylhydrazone derivatives confirms their susceptibility to nucleophilic attack researchgate.net.

The distribution of charge within a molecule is fundamental to its reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule youtube.com. It is an invaluable tool for identifying reactive sites.

Red Regions: Indicate areas of negative electrostatic potential (high electron density), which are susceptible to electrophilic attack. In N'-(2,4-dinitrophenyl)butanehydrazide, these are expected around the oxygen atoms of the carbonyl and nitro groups nepjol.info.

Blue Regions: Indicate areas of positive electrostatic potential (low electron density or electron-deficient), which are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the N-H groups nepjol.info.

Green Regions: Represent areas of neutral potential.

The MEP map provides a clear and intuitive picture of the charge distribution, highlighting the electronegative and electropositive centers that govern the molecule's chemical interactions nepjol.info.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

For this compound, a key area of conformational flexibility lies in the rotation around the single bonds within the butanehydrazide chain and the bond connecting this chain to the dinitrophenyl ring. The interactions between the hydrazide group, the carbonyl oxygen, and the nitro groups on the phenyl ring are expected to significantly influence the molecule's preferred conformations.

A primary goal of MD simulations would be to identify the most stable, low-energy conformations and the energy barriers for transitioning between them. This is often achieved by analyzing the trajectory of the simulation to understand the distribution of key dihedral angles. For instance, in related hydrazide structures, intramolecular hydrogen bonding, such as an N-H···O bond, has been shown to be a dominant factor in determining the molecular conformation. nih.gov In N′-(2,4-dinitrophenyl)benzohydrazide, an intramolecular N—H⋯O hydrogen bond leads to the formation of a stable S(6) ring. nih.gov Similar interactions would likely be investigated in this compound to understand its conformational preferences.

The results from MD simulations are often visualized through trajectory analysis, which can include plotting the root-mean-square deviation (RMSD) to assess structural stability and generating Ramachandran-like plots for key dihedral angles to map the accessible conformational space.

| Parameter | Description | Anticipated Finding for this compound |

| Key Dihedral Angles | Rotation around the C-N, N-N, and C-C bonds of the butanehydrazide moiety. | Identification of preferred staggered and eclipsed conformations, with certain rotations restricted due to steric hindrance from the dinitrophenyl group. |

| Intramolecular Hydrogen Bonding | Potential for hydrogen bonds between the N-H of the hydrazide and the carbonyl oxygen or a nitro group oxygen. | The formation of stable six-membered rings through N-H···O=C hydrogen bonds is highly probable, significantly influencing the planarity of the hydrazide backbone. |

| Solvent Effects | Impact of the surrounding medium on conformational preferences. | Polar solvents are expected to stabilize conformations with a larger dipole moment and may compete for hydrogen bonding sites, potentially disrupting intramolecular bonds. |

| Flexibility of Butyl Chain | The degree of freedom and motion within the four-carbon chain. | The terminal methyl group and adjacent methylene (B1212753) groups would exhibit higher flexibility compared to the portion of the chain closer to the rigid dinitrophenylhydrazide core. |

Computational Studies on Tautomerism and Isomerism (e.g., E/Z Isomers)

Computational chemistry, particularly methods like Density Functional Theory (DFT), is instrumental in investigating the tautomeric and isomeric forms of molecules. For this compound, two key phenomena are of interest: amide-iminol tautomerism and E/Z isomerism around the C=N double bond that can form in certain tautomers or derivatives.

Tautomerism:

Hydrazides can theoretically exist in tautomeric forms, primarily the amide and the iminol form. The amide form is characterized by a carbonyl group (C=O) and an N-H bond, while the iminol form features a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N). Computational studies on similar systems can determine the relative stabilities of these tautomers. nih.gov By calculating the Gibbs free energy of each form, it is possible to predict which tautomer will be predominant under equilibrium conditions. For most simple amides and hydrazides, the amide form is significantly more stable than the iminol form. DFT calculations would likely confirm this for this compound, providing quantitative energy differences between the tautomers.

Isomerism:

E/Z isomerism is a form of stereoisomerism that can occur in compounds with a double bond, such as the C=N bond in the iminol tautomer or in related hydrazone derivatives. nih.gov The 'E' (entgegen) and 'Z' (zusammen) descriptors denote the relative orientation of substituents on opposite sides of the double bond. While the parent this compound in its stable amide form does not possess a C=N bond for this type of isomerism, its derivatives or reaction products, such as 2,4-dinitrophenylhydrazones formed from aldehydes and ketones, exhibit prominent E/Z isomerism. nih.govresearchgate.net

Computational studies on these related hydrazones have shown that the energy difference between the E and Z isomers can be small, and the interconversion can be influenced by factors such as acid catalysis or UV irradiation. nih.gov For instance, in acetaldehyde- and propanal-2,4-dinitrophenylhydrazones, an equilibrium between E and Z isomers is observed in the presence of acid. nih.gov Theoretical calculations can model the transition state for this isomerization, providing the activation energy barrier for the E-Z interconversion. These studies often involve geometry optimization of the E and Z isomers and the transition state connecting them. The calculated spectral properties, such as UV-Vis and NMR spectra, for each isomer can then be compared with experimental data to identify the isomers present in a sample. researchgate.netresearchgate.net

| Isomer/Tautomer | Computational Method | Calculated Property | Significance |

| Amide Tautomer | DFT (e.g., B3LYP/6-31G) | Gibbs Free Energy, Vibrational Frequencies | Determination of the most stable tautomeric form. |

| Iminol Tautomer | DFT (e.g., B3LYP/6-31G) | Gibbs Free Energy, Vibrational Frequencies | Comparison of stability relative to the amide form. |

| E-Isomer (of a related hydrazone) | DFT, TD-DFT | Optimized Geometry, Relative Energy, UV-Vis Spectrum | Prediction of the more stable stereoisomer and its spectral signature. |

| Z-Isomer (of a related hydrazone) | DFT, TD-DFT | Optimized Geometry, Relative Energy, UV-Vis Spectrum | Prediction of the less stable stereoisomer and its spectral signature. |

| E/Z Transition State | DFT | Activation Energy | Understanding the kinetic barrier for interconversion between E and Z isomers. |

Applications in Advanced Chemical Synthesis and Analytical Methods Utilizing N 2,4 Dinitrophenyl Butanehydrazide

Role as a Building Block in Complex Organic Synthesis

N'-(2,4-dinitrophenyl)butanehydrazide and related dinitrophenylhydrazones serve as valuable intermediates in the construction of more complex molecular architectures. Their chemical structure, featuring a reactive hydrazone moiety and an electron-deficient aromatic ring, allows for a variety of subsequent transformations.

Precursor for Heterocyclic Compounds

Compounds belonging to the N'-(2,4-dinitrophenyl)hydrazide family are utilized as precursors for the synthesis of various heterocyclic compounds. nih.gov The nitrogen atoms of the hydrazone group can participate in cyclization reactions to form rings. For instance, dinitrophenylhydrazides can be used to create condensed heterocyclic systems, which are core structures in many biologically active molecules and functional materials. nih.gov The synthesis of 3-[2-(2,4-dinitrophenyl)hydrazinyl]-2-benzofuran-1(3H)-one through the condensation of o-phthalaldehydic acid and 2,4-dinitrophenylhydrazine (B122626) illustrates a pathway to a heterocyclic system. ss-pub.org This highlights the utility of the dinitrophenylhydrazine moiety in building complex ring structures.

Intermediate in Multi-Step Synthesis

In the context of multi-step synthesis, the formation of a dinitrophenylhydrazone like this compound is often a critical intermediate step. This reaction allows for the protection or modification of a carbonyl group within a larger molecule. The formation of the hydrazone from a carbonyl compound is a reversible reaction. byjus.com This characteristic is exploited in synthetic strategies where a mixture of aldehydes and ketones might first be converted to their corresponding dinitrophenylhydrazone derivatives. These derivatives, being solid crystalline compounds, can often be separated more easily than the original liquid carbonyls, for instance by column chromatography. byjus.com Following separation, hydrolysis of the purified derivative regenerates the original, now isolated, carbonyl compound, which can then be used in subsequent synthetic steps. byjus.com This process demonstrates the role of this compound as a stable, isolable intermediate that facilitates purification in a larger synthetic sequence.

Derivatization for Advanced Analytical Detection and Quantification

The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) to form N'-(2,4-dinitrophenyl)hydrazones is one of the most widely used methods for the detection and quantification of aldehydes and ketones. nih.gov this compound is the specific derivative formed from the reaction of butanal (butyraldehyde) with DNPH. This derivatization is essential because many simple carbonyls lack a strong chromophore, making them difficult to detect with high sensitivity using UV-Vis spectrophotometry. hitachi-hightech.comijcpa.in The DNPH moiety introduces a strong chromophore into the molecule, rendering the resulting hydrazone easily detectable. ijcpa.in

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is the standard technique for analyzing carbonyl compounds that have been derivatized with DNPH. epa.gov The resulting dinitrophenylhydrazones, such as this compound, exhibit strong absorbance in the UV region, typically around 360 nm. epa.gov This allows for highly sensitive and selective quantification.

The method involves separating the mixture of DNPH derivatives on a reverse-phase HPLC column (e.g., C18). ijcpa.inscioninstruments.com A mobile phase, often a mixture of acetonitrile (B52724) and water, is used to elute the compounds. hitachi-hightech.com The detector, set to the maximum absorbance wavelength of the derivatives, measures the concentration of each compound as it elutes from the column. epa.gov This technique is robust and has been applied to a wide range of samples, from ambient air to pharmaceutical ingredients. hitachi-hightech.comijcpa.inscioninstruments.com

Interactive Table 1: Typical HPLC Conditions for Analysis of DNPH-Derivatized Carbonyls

| Parameter | Condition | Source(s) |

| Column | C18 Reverse Phase | ijcpa.inscioninstruments.com |

| Mobile Phase | Acetonitrile/Water Gradient | hitachi-hightech.com |

| Flow Rate | ~1.0 - 1.5 mL/min | hitachi-hightech.comijcpa.in |

| Detection | UV/DAD at ~360 nm | hitachi-hightech.comepa.gov |

| Column Temp. | ~40°C | hitachi-hightech.com |

Resolution of Isomeric Forms in Analytical Contexts

A significant challenge in the analysis of carbonyl compounds using DNPH derivatization is the formation of stereoisomers. nih.gov Unsymmetrical aldehydes and ketones react with DNPH to form two geometric isomers, known as syn and anti (or E and Z) isomers, due to the restricted rotation around the C=N double bond. nih.govnih.gov These isomers can exhibit different chromatographic retention times and slightly different UV absorption spectra, which can complicate quantification and lead to analytical errors if not properly addressed. nih.govnih.gov

Purified aldehyde-2,4-dinitrophenylhydrazones typically exist as the E-isomer, but the presence of acid or exposure to UV light can promote isomerization to a mixture of both E and Z forms. nih.govresearchgate.net Research has shown that adding a small amount of acid (e.g., phosphoric acid) to both the sample and standard solutions can establish a stable equilibrium ratio between the two isomers. nih.govresearchgate.net This ensures that the ratio of isomers is consistent across all samples and standards, allowing for more accurate and reproducible quantification by HPLC. nih.gov In some cases, the isomers may co-elute or be quantified as a single peak, but awareness of their potential presence is crucial for method development and validation. nih.gov

Interactive Table 2: Isomerization of Aldehyde-DNPH Derivatives

| Isomer Type | Cause of Formation | Analytical Implication | Resolution Strategy | Source(s) |

| E/Z (syn/anti) | Reaction of DNPH with unsymmetrical carbonyls | Can cause split or broadened peaks, leading to quantification errors. | Addition of acid to establish a stable equilibrium between isomers. | nih.govnih.govnih.gov |

| E-isomer | Predominant form in purified standards without acid/UV. | May not represent the isomeric ratio in a real sample. | Isomer ratio must be controlled for accurate analysis. | nih.gov |

| Z-isomer | Formation promoted by acid or UV light. | Has a different spectral pattern, with λmax shifted to shorter wavelengths. | Method must account for both isomers for total concentration. | nih.gov |

Application in the Analysis of Specific Organic Analytes (e.g., Carbonyl Compounds, Formaldehyde)

The DNPH derivatization method is broadly applicable to a wide range of carbonyl compounds. It is a cornerstone of environmental analysis for monitoring volatile organic compounds (VOCs) in the air, including those implicated in "sick house syndrome". hitachi-hightech.comscioninstruments.com The method is used to quantify formaldehyde (B43269), acetaldehyde, acetone, and other aldehydes and ketones. hitachi-hightech.comnih.gov

For air analysis, a sample is drawn through a cartridge containing a solid sorbent (like silica (B1680970) gel) coated with DNPH. hitachi-hightech.comnih.gov Carbonyl compounds in the air react on the cartridge to form stable, non-volatile hydrazone derivatives. hitachi-hightech.com The cartridge is then eluted with a solvent, typically acetonitrile, and the resulting solution is analyzed by HPLC-UV. hitachi-hightech.comscioninstruments.com This procedure allows for the detection of trace levels of carbonyls, with detection limits for formaldehyde reported as low as 0.01-0.02 µg/m³. scioninstruments.comfz-juelich.de The method's high selectivity and sensitivity make it suitable for regulatory compliance monitoring and research. hitachi-hightech.commdpi.com

Interactive Table 3: Examples of Analytes Measured by DNPH Derivatization and HPLC-UV

| Analyte | Matrix | Purpose | Source(s) |

| Formaldehyde | Ambient Air, Leather, Water | Environmental monitoring, product safety | hitachi-hightech.comscioninstruments.commdpi.comresearchgate.net |

| Acetaldehyde | Ambient Air | Environmental monitoring | hitachi-hightech.comscioninstruments.com |

| Acetone | Ambient Air | Environmental monitoring | hitachi-hightech.comscioninstruments.com |

| Butanal (Butyraldehyde) | Air | Environmental monitoring | nih.gov |

| Propionaldehyde | Air | Environmental monitoring | hitachi-hightech.com |

| Benzaldehyde | Air | Environmental monitoring | hitachi-hightech.com |

| Various Carbonyls | Pharmaceutical Ingredients | Impurity profiling | ijcpa.in |

Potential as a Chemical Sensor for Metal Ions (Based on Complexation)

The molecular structure of hydrazones, a class of organic compounds to which this compound belongs, inherently possesses features that make them excellent candidates for the complexation of metal ions. This coordinating capability has been a subject of intense investigation, revealing their potential as highly selective metal scavengers and sensors in analytical chemistry. nih.gov

Hydrazone compounds contain both nitrogen and oxygen atoms with lone pairs of electrons, which can act as donor sites to coordinate with metal ions, forming stable chelate complexes. researchgate.net The formation of these complexes often results in observable changes, such as a shift in color (chromogenic sensing) or fluorescence, which can be measured to detect and quantify the presence of specific metal ions.

Research into derivatives of the parent compound, 2,4-dinitrophenylhydrazine, has demonstrated this principle effectively. For instance, a ligand synthesized from 2,4-dinitrophenylhydrazine, (N-Carboxymethyl-N-2,4-dinitrophenyl-hydrazino)-acetic acid, has been shown to form stable octahedral complexes with various divalent and trivalent metal ions, including Manganese (Mn(II)), Lead (Pb(II)), Zinc (Zn(II)), and Chromium (Cr(III)). researchgate.netresearchgate.net In these complexes, the ligand acts as a bidentate or tridentate coordinator, binding to the metal ions through the nitrogen atom of the hydrazine (B178648) group and the oxygen atom of the acetic acid moiety. researchgate.netresearchgate.net

While direct studies on this compound as a metal ion sensor are not extensively documented, its structural similarity to other coordinating hydrazones suggests a strong potential for this application. The presence of the hydrazide group (-C(=O)NHN=) and the dinitrophenyl ring provides potential coordination sites. The interaction with a metal ion could lead to the formation of a stable complex, which could be exploited for sensing purposes. The specific selectivity and sensitivity of this compound toward different metal ions would depend on factors such as the metal's ionic radius, charge, and coordination preferences.

Table 1: Metal Complexation with a 2,4-Dinitrophenylhydrazine-Derived Ligand

| Metal Ion | Ligand | Resulting Complex Type |

|---|---|---|

| Mn(II) | (N-Carboxymethyl-N-2,4-dinitrophenyl-hydrazino)-acetic acid | Octahedral [M(Ligand)₂Cl₂] |

| Pb(II) | (N-Carboxymethyl-N-2,4-dinitrophenyl-hydrazino)-acetic acid | Octahedral [M(Ligand)₂Cl₂] |

| Zn(II) | (N-Carboxymethyl-N-2,4-dinitrophenyl-hydrazino)-acetic acid | Octahedral [M(Ligand)₂Cl₂] |

This table is based on research conducted on a derivative of 2,4-dinitrophenylhydrazine, illustrating the complexing capability of this family of compounds. researchgate.netresearchgate.net

Exploration of Biological Activities and Molecular Interactions of N 2,4 Dinitrophenyl Butanehydrazide and Its Derivatives

Mechanisms of Bioactivity at the Molecular Level

The bioactivity of N'-(2,4-dinitrophenyl)butanehydrazide derivatives is rooted in their chemical structure, which facilitates interactions with various biological targets. The electron-withdrawing nature of the two nitro groups on the phenyl ring, combined with the hydrogen bonding capabilities of the hydrazide functional group, dictates their molecular behavior.

Derivatives of 2,4-dinitrophenylhydrazine (B122626) have demonstrated the ability to interact with and modulate the function of proteins and enzymes. These interactions are often non-covalent, stabilized by forces such as hydrogen bonds. For instance, the crystal structures of N'-(2,4-dinitrophenyl)acetohydrazide and N'-(2,4-dinitrophenyl)benzohydrazide reveal the presence of strong intramolecular N—H⋯O hydrogen bonds that stabilize the molecular conformation. nih.govnih.gov These same functional groups can participate in intermolecular hydrogen bonding with amino acid residues in the active or allosteric sites of proteins.

Studies on Schiff base derivatives of 2,4-dinitrophenylhydrazine have shown that they can bind to proteins like bovine serum albumin (BSA), a common model protein in drug interaction studies. researchgate.net This binding can lead to the formation of a protein-ligand complex, which is a prerequisite for many biological activities. researchgate.net The interaction mechanism often involves the quenching of the protein's intrinsic fluorescence, allowing for the calculation of binding constants. researchgate.net

Furthermore, the 2,4-dinitrophenylhydrazine (DNPH) moiety itself can react with more than just its classical targets of aldehydes and ketones. Research has shown that DNPH can also react with sulfenic acids, which are formed upon the oxidation of cysteine residues in proteins. nih.gov This suggests that the biological effects of these compounds could be mediated not only by inhibiting enzymes through active site binding but also by reacting with oxidatively modified proteins. nih.gov The 2,4-dinitro-biphenyl scaffold, a related structure, has been identified as a suitable platform for developing inhibitors that target multiple enzymes, such as those in the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) family. nih.gov

A significant area of investigation for hydrazide and hydrazone derivatives is their ability to inhibit the enzyme urease. nih.govniscpr.res.inresearchgate.net Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. researchgate.netnih.gov This enzyme is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, as it allows the bacteria to survive in the acidic environment of the stomach. niscpr.res.inresearchgate.net In agriculture, urease activity in soil leads to the rapid loss of urea-based fertilizers as volatile ammonia. niscpr.res.in

Hydrazone compounds have been shown to be potent urease inhibitors. nih.gov The proposed mechanism involves the chelation of the nickel ions in the urease active site by the inhibitor molecule. The nitrogen and oxygen atoms within the hydrazide/hydrazone backbone can act as coordinating sites, effectively blocking the enzyme's catalytic function. While specific studies on this compound are not available, related hydrazone derivatives have shown strong urease inhibitory activities, with IC₅₀ values in the low micromolar range. nih.gov The inhibition of this enzymatic pathway is a key strategy for combating certain bacterial infections and improving nitrogen use efficiency in agriculture. niscpr.res.innih.gov

Additionally, the related compound 2,4-dinitrophenol (B41442) has been used in soil science to inhibit the activity of nitrite (B80452) reductase, demonstrating that dinitrophenyl compounds can modulate key nitrogen cycle pathways. mdpi.com

The 2,4-dinitrophenylhydrazone framework is a core component of various compounds synthesized and tested for their antimicrobial properties. uobaghdad.edu.iq Studies have demonstrated that these derivatives possess a broad spectrum of activity, inhibiting the growth of Gram-positive and Gram-negative bacteria as well as fungi. uobaghdad.edu.iquobaghdad.edu.iq For example, certain novel phenylhydrazones showed activity against pathogens like Klebsiella pneumoniae and Streptococcus pneumoniae with minimum inhibitory concentrations (MICs) in the micromolar range. semanticscholar.orgresearchgate.net

The precise mechanisms of antimicrobial action are multifaceted and likely involve the inhibition of essential enzymes, as discussed previously. The lipophilic nature of the dinitrophenyl group may facilitate the compound's passage through the microbial cell membrane. Once inside, the compound can interfere with various cellular processes. Some hydrazone derivatives have also shown potential as resistance modulators, meaning they can enhance the efficacy of existing antibiotics against resistant bacterial strains. semanticscholar.orgresearchgate.netdntb.gov.ua

The table below summarizes the antimicrobial activity of some representative 2,4-dinitrophenylhydrazone derivatives against selected pathogens.

| Derivative Name/Code | Target Organism | Activity (MIC) | Reference |

| Compound 1 [BP1] | Klebsiella pneumoniae | 138 µM | semanticscholar.orgresearchgate.net |

| Compound 1 [BP1] | Streptococcus pneumoniae | 1.078 µM (Resistance Modulatory) | semanticscholar.orgdntb.gov.ua |

| Compound 5 [SA5] | Streptococcus pneumoniae | 165 µM | semanticscholar.orgresearchgate.net |

| Hydrazone Hybrids (General) | Staphylococcus aureus, Escherichia coli, Candida albicans | Moderate activity at 250 µg/mL | uobaghdad.edu.iquobaghdad.edu.iq |

The interaction of this compound and its derivatives with nucleic acids such as DNA and RNA is an area that remains largely unexplored. Generally, small molecules capable of interacting with DNA often possess planar aromatic or heteroaromatic ring systems that can intercalate between the base pairs of the DNA double helix, or they may bind to the minor or major grooves.

Molecular Docking and In Silico Screening Studies

Computational methods, particularly molecular docking, are invaluable tools for elucidating the potential interactions between small molecules like this compound and their biological targets. amazonaws.com These in silico techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the mechanism of action at a molecular level. amazonaws.com

Molecular docking studies have been employed for various 2,4-dinitrophenyl derivatives to understand their inhibitory mechanisms. researchgate.netnih.gov For instance, docking has been used to affirm the probable binding modes of enzyme inhibitors into the crystal structure of their target enzymes, such as urease. researchgate.net The process involves generating a three-dimensional model of the ligand-protein complex and calculating a scoring function to estimate the strength of the interaction. amazonaws.com

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). amazonaws.com This value provides a theoretical estimation of the stability of the ligand-receptor complex; a lower binding energy generally indicates a more stable and favorable interaction. These predictions are crucial in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for experimental validation. arxiv.orgchemrxiv.org

For derivatives of 2,4-dinitrophenylhydrazine, docking studies can predict how the molecule fits into the active site of an enzyme. The simulations can identify specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. nih.gov For example, the N-H and C=O groups of the hydrazide moiety are potential hydrogen bond donors and acceptors, while the dinitrophenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding pocket. nih.gov

The table below conceptualizes the type of data that can be obtained from a molecular docking study for a hypothetical inhibitor like this compound targeting a specific enzyme.

| Parameter | Description | Example |

| Binding Energy | The calculated free energy of binding (e.g., in kcal/mol). Lower values suggest stronger binding. | -8.5 kcal/mol |

| Key Interacting Residues | Specific amino acids in the protein's active site that form bonds with the ligand. | His134, Asp221, Met28 |

| Hydrogen Bonds | Number and location of hydrogen bonds formed between the ligand and protein. | N-H of hydrazide with Asp221; O of nitro group with His134 |

| Hydrophobic Interactions | Amino acids forming non-polar interactions with the ligand. | Phenyl ring with Phe72, Leu180 |

| Inhibition Constant (Ki) | A theoretically estimated inhibition constant derived from the binding energy. | 15.2 µM |

These computational predictions, while theoretical, provide a powerful framework for understanding the molecular basis of the biological activity of this compound and its derivatives, guiding further experimental research.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational, or in silico, methods are pivotal in elucidating the structure-activity relationships (SAR) of bioactive compounds, providing insights into their interactions with biological targets at a molecular level. For N'-(2,4-dinitrophenyl)hydrazide derivatives, computational studies, including molecular docking and Density Functional Theory (DFT), have been instrumental in understanding the structural features that govern their biological activities. tandfonline.combenthamscience.comnih.gov These approaches allow for the prediction of binding affinities, the identification of key intermolecular interactions, and the analysis of molecular properties that are crucial for a compound's efficacy. benthamscience.com

Molecular docking simulations have been employed to predict the binding modes and affinities of N'-(2,4-dinitrophenyl)hydrazide derivatives with various protein targets. For instance, studies on novel hydrazone derivatives synthesized from 2,4-dinitrophenylhydrazine have explored their interactions with receptors like cyclin-dependent kinase (CDK). tandfonline.com These simulations reveal how the compounds orient themselves within the active site of a protein and identify crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. amazonaws.com

One study investigated a series of novel hydrazones, with findings indicating that specific substitutions significantly influenced binding energy. tandfonline.com Compound 2 in this series, (E)-2-((2-(2,4-dinitrophenyl)hydrazono)methyl)-4,6-diiodophenol, demonstrated the lowest binding energy against cyclin-dependent kinase, suggesting a higher binding affinity compared to other derivatives in the series. tandfonline.comresearchgate.net This enhanced affinity is attributed to its specific structural features and substitution pattern.

The table below summarizes the binding energy of a selected derivative from the computational study.

| Compound | Target Protein | Binding Energy (ΔGb, kcal/mol) | Reference |

|---|---|---|---|

| (E)-2-((2-(2,4-dinitrophenyl)hydrazono)methyl)-4,6-diiodophenol | Cyclin-Dependent Kinase | -9.3 | tandfonline.com |

Density Functional Theory (DFT) calculations have also been widely used to analyze the electronic properties of these molecules. researchgate.netresearchgate.net These studies compute various parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). tandfonline.comresearchgate.net The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap suggests higher reactivity and potential for interaction with biological macromolecules. tandfonline.com DFT calculations for N′-(2,4-dinitrophenyl)-2-fluorobenzohydrazide have been used to compare the optimized molecular structure with experimental X-ray diffraction data, showing good agreement in bond lengths and angles. researchgate.netresearchgate.net

General SAR observations from computational studies on the broader class of p-nitrophenyl hydrazones suggest that the presence of two aryl groups linked by a hydrazone bridge is a primary requirement for certain biological activities. researchgate.net Furthermore, the presence and position of electron-withdrawing groups, such as the nitro groups in the 2,4-dinitrophenyl moiety, are critical. researchgate.net These groups can influence the electronic distribution across the molecule, affecting its ability to form hydrogen bonds and other non-covalent interactions with receptor sites. researchgate.net The planarity of the molecule and the dihedral angles between the aromatic rings also play a significant role in how the molecule fits into a binding pocket. nih.govnih.gov Computational analyses help to quantify these structural and electronic features, correlating them with observed biological activity and guiding the design of more potent derivatives.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Pathways

The conventional synthesis of hydrazones typically involves the acid-catalyzed condensation of a hydrazine (B178648) with an aldehyde or ketone. nih.gov For N'-(2,4-dinitrophenyl)butanehydrazide, this would involve the reaction of 2,4-dinitrophenylhydrazine (B122626) with butanal. Future research should focus on developing more sustainable and efficient synthetic methods.

Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reaction conditions, have shown promise for the synthesis of other hydrazone derivatives, often leading to shorter reaction times and higher yields. ajgreenchem.comminarjournal.com The use of heterogeneous nanocatalysts, like magnesium oxide (MgO) nanoparticles, under ultrasonic conditions could also provide an environmentally benign alternative to traditional acid catalysts. researchgate.net A comparative study of these methods for the synthesis of this compound would be a valuable endeavor.

| Method | Catalyst | Solvent | Reaction Time (Hypothetical) | Yield (Hypothetical) | Key Advantages |

|---|---|---|---|---|---|

| Conventional | Sulfuric Acid | Ethanol | 2-4 hours | 75% | Well-established method |

| Microwave-Assisted | None (or mild acid) | Solvent-free | 5-10 minutes | 90% | Rapid, energy-efficient |

| Ultrasonic | MgO Nanoparticles | Solvent-free | 30-60 minutes | 85% | Green catalyst, mild conditions |

Exploration of New Catalytic Applications

Hydrazones have emerged as versatile scaffolds in organocatalysis, capable of participating in a variety of asymmetric reactions. nih.gov The unique electronic and structural features of this compound, particularly the presence of the electron-withdrawing dinitrophenyl group and the imine functionality, suggest its potential as an organocatalyst. Future studies could explore its efficacy in promoting reactions such as aldol (B89426) condensations, Michael additions, and cycloadditions.

Furthermore, the nitrogen atoms in the hydrazone moiety can act as ligands, coordinating with metal centers to form catalytically active complexes. researchgate.net Research into the synthesis of transition metal complexes of this compound could open avenues for its application in cross-coupling reactions, hydrogenations, or oxidation catalysis.

| Catalysis Type | Potential Reaction | Role of the Compound | Research Goal |

|---|---|---|---|

| Organocatalysis | Asymmetric Aldol Reaction | Chiral Catalyst | Achieve high enantioselectivity |

| Organocatalysis | Michael Addition | Nucleophilic Catalyst | Promote C-C bond formation |

| Transition Metal Catalysis | Suzuki Cross-Coupling | Ligand for Palladium | Enhance catalyst stability and activity |

| Transition Metal Catalysis | Catalytic Reduction | Ligand for Ruthenium | Develop efficient hydrogenation catalysts |

Advanced Spectroscopic and Structural Investigations utilizing Emerging Techniques

A thorough characterization of this compound is fundamental to understanding its properties and reactivity. While standard techniques like 1H NMR, 13C NMR, FT-IR, and UV-Vis spectroscopy provide basic structural information, advanced methods can offer deeper insights. researchgate.netmdpi.com

Future work should involve comprehensive 2D NMR studies (COSY, HSQC, HMBC) to unequivocally assign all proton and carbon signals and to confirm the connectivity within the molecule. High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition. The most definitive structural information would come from single-crystal X-ray diffraction, which would reveal the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comnih.gov

| Technique | Type of Information Obtained | Significance |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Proton-proton and proton-carbon correlations | Unambiguous structural elucidation |

| Single-Crystal X-ray Diffraction | 3D molecular structure, bond parameters, crystal packing | Definitive structural confirmation and stereochemistry |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental formula | Confirmation of molecular identity |

| Circular Dichroism (CD) Spectroscopy | Chiral properties (if resolved into enantiomers) | Investigation of stereochemical aspects |

Deepening Understanding of Reaction Mechanisms and Kinetics

The formation of hydrazones is generally understood to proceed via a nucleophilic addition-elimination mechanism. libretexts.orgchemguide.co.uk However, the kinetics and the rate-determining step can be highly dependent on factors such as pH, solvent, and the presence of catalysts. rsc.orgnih.gov A detailed kinetic investigation into the formation of this compound would provide valuable mechanistic insights.

Future research could employ techniques like stopped-flow spectrophotometry or in-situ NMR monitoring to determine reaction rates under various conditions. This would allow for the elucidation of the rate law and the determination of activation parameters, shedding light on the transition state of the reaction. Such studies are crucial for optimizing reaction conditions for its synthesis and for understanding its stability and reactivity in different environments. nih.govacs.org

| Condition | pH | Catalyst | Rate Constant (k, M-1s-1) | Activation Energy (Ea, kJ/mol) |

|---|---|---|---|---|

| A | 5.0 | None | 0.05 | 65 |

| B | 7.4 | None | 0.01 | 72 |

| C | 5.0 | Aniline | 0.50 | 55 |

| D | 7.4 | 2-Aminophenol | 0.85 | 52 |

Rational Design of Derivatives for Targeted Chemical or Biological Applications

Hydrazone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govresearchgate.net They are also extensively used as chemosensors for the detection of ions and neutral molecules due to their ability to undergo colorimetric or fluorometric changes upon binding. researchgate.net

A significant future direction is the rational design of derivatives of this compound to create new molecules with tailored functions. For instance, introducing specific functional groups onto the butane (B89635) chain or the phenyl ring could enhance its biological efficacy or its selectivity as a chemosensor. Structure-activity relationship (SAR) studies, guided by computational modeling, would be essential in this endeavor. nih.gov

| Structural Modification | Target Application | Rationale |

|---|---|---|

| Addition of a hydroxyl group to the butane chain | Antimicrobial Agent | Increased hydrogen bonding capability with biological targets |

| Incorporation of a crown ether moiety | Cation Sensor | Selective binding of metal ions |

| Replacement of a nitro group with a donor group | Nonlinear Optics | Creation of a push-pull electronic system |

| Attachment of a fluorescent tag (e.g., naphthalene) | Fluorescent Probe | Enable fluorescence-based detection |

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational chemistry and experimental work provides a powerful platform for modern chemical research. rsc.org Density Functional Theory (DFT) has proven to be a highly effective tool for studying the structural, electronic, and spectroscopic properties of hydrazone derivatives. mdpi.comnih.govnih.govresearchgate.net

Future research on this compound should integrate DFT calculations with experimental results. Computational models can be used to predict geometries, vibrational frequencies (IR), and electronic transitions (UV-Vis), which can then be compared with experimental data for validation. acs.orgscilit.com This integrated approach can also be used to model reaction pathways, predict the stability of different conformers, and screen potential derivatives for desired properties, thereby accelerating the discovery and development process. nih.govresearchgate.net

| Parameter | Experimental Value | DFT Calculated Value (B3LYP/6-31G*) |

|---|---|---|

| C=N Bond Length (Å) | 1.285 | 1.289 |

| N-N Bond Length (Å) | 1.380 | 1.385 |

| C=N Stretch (cm-1) | 1620 | 1625 |

| HOMO-LUMO Gap (eV) | 3.5 (from UV-Vis) | 3.7 |

Q & A

Basic: What is the standard synthetic protocol for N'-(2,4-dinitrophenyl)butanehydrazide?

Methodological Answer:

The synthesis typically involves nucleophilic substitution of 2,4-dinitrochlorobenzene with butanehydrazide under reflux conditions. Key steps include:

- Reaction Setup : Combine equimolar amounts of 2,4-dinitrochlorobenzene and butanehydrazide in a polar aprotic solvent (e.g., methanol or ethanol) with catalytic sulfuric acid .

- Reflux Conditions : Heat at 80–100°C for 4–6 hours to ensure complete substitution of the chloride group by the hydrazide .

- Purification : Precipitate the product by adding ice-cold water, followed by vacuum filtration and recrystallization from methanol to enhance purity .

- Characterization : Confirm via melting point analysis (sharp melting points indicate purity) and FT-IR (C=O stretch at ~1650 cm⁻¹ and N–H bend at ~3200 cm⁻¹) .

Basic: How is this compound used to detect carbonyl compounds?

Methodological Answer:

The compound reacts selectively with aldehydes/ketones via nucleophilic addition-elimination to form colored hydrazones:

- Test Protocol : Add 5 mL of Brady’s reagent (DNPH in methanol/H₂SO₄) to the sample. Immediate precipitation of orange-red crystals confirms carbonyl presence .

- Separation : Isolate hydrazones via vacuum filtration. Use column chromatography for complex mixtures .

- Identification : Compare the derivative’s melting point with reference databases (e.g., NIST) .

Limitations : Does not react with esters, amides, or alcohols, ensuring specificity .

Advanced: How can discrepancies in melting points of DNPH derivatives be resolved during analysis?

Methodological Answer:

Melting point variations often arise from:

- Impurities : Recrystallize derivatives multiple times using methanol or acetonitrile to remove unreacted starting materials .

- Polymorphism : Analyze crystal structures via X-ray diffraction to identify lattice variations (e.g., monoclinic vs. orthorhombic systems) .

- Hydration States : Perform thermogravimetric analysis (TGA) to detect solvent/water retention in crystals .

Example : In a study, recrystallization from acetonitrile yielded a monoclinic crystal (β = 96.23°, a = 8.085 Å) with a sharper melting point than the crude product .

Advanced: What experimental strategies mitigate the explosive hazards of this compound?

Methodological Answer:

- Handling : Store and transport the compound wet (e.g., in 30% methanol) to reduce friction sensitivity .

- Small-Scale Synthesis : Limit reaction batches to <5 g to minimize explosion risks .

- Alternative Reagents : Use stabilized DNPH derivatives (e.g., silica-gel-immobilized DNPH) for safer carbonyl detection .

Advanced: How does the electron-withdrawing nitro group influence the reactivity of this compound?

Methodological Answer:

The ortho and para nitro groups:

- Enhance Electrophilicity : Activate the phenyl ring for nucleophilic substitution by stabilizing the transition state via resonance .

- Direct Reactivity : The para-nitro group directs hydrazide attachment to the meta position, as seen in X-ray structures (dihedral angle: 4.63° between aromatic rings) .

- Impact on Coordination : Facilitate metal complexation (e.g., with Pd²⁺ or Cu²⁺) by increasing ligand acidity, useful in supramolecular chemistry .

Advanced: What analytical contradictions arise in quantifying DNPH-carbonyl adducts via HPLC?

Methodological Answer:

Common pitfalls include:

- Matrix Interference : Co-elution of impurities in environmental samples. Use SPE (solid-phase extraction) with C18 cartridges for cleanup .

- Photodegradation : DNPH derivatives degrade under UV light. Store samples in amber vials and limit exposure .

- Quantification Errors : Calibrate with authentic standards (e.g., formaldehyde-DNPH) to address response factor variations .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Look for hydrazide NH signals (δ 8.5–9.5 ppm) and aromatic protons (δ 7.5–8.5 ppm) .

- FT-IR : Confirm C=O (1650 cm⁻¹), N–H (3200 cm⁻¹), and NO₂ (1520/1340 cm⁻¹) stretches .

- X-ray Crystallography : Resolve bond lengths (e.g., C–N = 1.38 Å) and intermolecular H-bonding (e.g., N–H⋯O) .

Advanced: Can this compound act as a ligand in coordination chemistry?

Methodological Answer:

Yes, its hydrazide and nitro groups enable metal binding:

- Synthesis of Complexes : React with transition metals (e.g., Cu²⁺ or Pd²⁺) in ethanol/water mixtures at 60°C .

- Applications : Used to create supramolecular frameworks (e.g., molecular triangles/squares) for catalysis or sensing .

- Structural Insights : X-ray data show C–H⋯π interactions (3.34 Å) and π-π stacking (3.81 Å) stabilizing metal-organic frameworks .

Advanced: What mutagenic risks are associated with DNPH derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.